molecular formula C23H24ClN3O5 B1671947 Ingliforib CAS No. 186392-65-4

Ingliforib

Katalognummer: B1671947
CAS-Nummer: 186392-65-4
Molekulargewicht: 457.9 g/mol
InChI-Schlüssel: GVDRRZOORHCTAN-MJUUVYJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ingliforib, auch bekannt als CP 368296, ist eine chemische Verbindung, die als Glykogenphosphorylase-Inhibitor wirkt. Es hat in der wissenschaftlichen Forschung ein erhebliches Potenzial gezeigt, insbesondere in den Bereichen Kardioprotektion und Stoffwechselerkrankungen. Die Verbindung ist bekannt für ihre Fähigkeit, die Glykogenphosphorylase in Leber, Muskel und Gehirn zu hemmen, was sie zu einem wertvollen Werkzeug für die Untersuchung des Glykogenstoffwechsels und verwandter Störungen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Indol-2-carboxamid-Kerns. Der Prozess umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Wichtige Überlegungen umfassen die Wahl der Lösungsmittel, die Temperaturregelung und die Reinigungsmethoden wie Umkristallisation und Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ingliforib involves multiple steps, starting with the preparation of the indole-2-carboxamide core. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ingliforib unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, jedes mit möglicherweise einzigartigen biologischen Aktivitäten. Diese Derivate sind wertvoll für die Untersuchung von Struktur-Aktivitäts-Beziehungen und die Optimierung des therapeutischen Potenzials der Verbindung .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Glykogenphosphorylase hemmt, ein Schlüsselenzym in der Glykogenolyse. Die Hemmung der Glykogenphosphorylase reduziert den Abbau von Glykogen zu Glucose-1-phosphat und begrenzt so die Glucoseverfügbarkeit für die Glykolyse. Dieser Mechanismus ist besonders vorteilhaft bei Bedingungen, bei denen die Reduzierung der Glykolyse das Gewebe vor ischämischen Schäden schützen kann .

Molekulare Ziele und Pfade

Wissenschaftliche Forschungsanwendungen

Cardioprotection

The cardioprotective effects of ingliforib have been extensively studied. Research indicates that it significantly reduces myocardial ischemic injury in both in vitro and in vivo models. In a study involving rabbit hearts subjected to ischemia-reperfusion injury, this compound administration resulted in a 69% reduction in infarct size at a concentration of 10 µM and a 52% reduction with a systemic dose of 15 mg/kg . These results suggest that this compound may be a viable candidate for clinical cardioprotection strategies.

Mechanistic Insights

Molecular docking studies have revealed that this compound binds effectively to the allosteric site of glycogen phosphorylase isoforms. The binding interactions are characterized by hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex . The calculated binding free energies correlate well with experimental inhibitory activities, indicating strong binding affinities.

Applications in Diabetes Management

This compound has been investigated for its potential role in managing diabetes by improving glycemic control. Phase II clinical trials have explored its efficacy in reducing blood glucose levels through the inhibition of glycogen phosphorylase . The compound's ability to modulate glucose metabolism positions it as a promising therapeutic agent for diabetic patients at risk for cardiovascular complications.

Comparative Efficacy Against Isoforms

The differential activity of this compound against the three isoforms of glycogen phosphorylase has been quantified through IC50 values:

  • Liver Glycogen Phosphorylase (PYGL) : IC50 = 52 nM
  • Muscle Glycogen Phosphorylase (PYGM) : IC50 = 150 nM
  • Brain Glycogen Phosphorylase (PYGB) : IC50 = 352 nM

These values indicate that this compound is most potent against liver glycogen phosphorylase, which is particularly relevant for its application in diabetes management .

Clinical Trials Overview

This compound has been evaluated in several clinical settings:

  • Phase II Trials : Focused on diabetes management, assessing improvements in glycemic control.
  • Cardioprotection Studies : Demonstrated significant reductions in myocardial infarction sizes during ischemia-reperfusion events.

Long-term Effects on Muscle Function

Short-term studies have shown minimal impact on muscle function; however, concerns regarding long-term effects remain unaddressed. A recent study indicated that high doses of this compound could lead to reduced muscle grip strength and altered mechanical properties in animal models . This necessitates further investigation into the long-term safety profile of the drug.

Summary and Future Directions

This compound represents a significant advancement in the pharmacological management of conditions related to glycogen metabolism, particularly diabetes and cardiovascular diseases. Its selective inhibition of glycogen phosphorylase isoforms provides a targeted approach to therapy. Future research should focus on long-term safety evaluations and the exploration of combination therapies to maximize its therapeutic potential.

Data Table: Comparative Efficacy of this compound Against Glycogen Phosphorylase Isoforms

IsoformIC50 (nM)Potency Level
PYGL52High
PYGM150Moderate
PYGB352Lower

Wirkmechanismus

Ingliforib exerts its effects by inhibiting glycogen phosphorylase, a key enzyme in glycogenolysis. The inhibition of glycogen phosphorylase reduces the breakdown of glycogen into glucose-1-phosphate, thereby limiting glucose availability for glycolysis. This mechanism is particularly beneficial in conditions where reducing glycolysis can protect tissues from ischemic injury .

Molecular Targets and Pathways

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Ingliforib

This compound zeichnet sich durch seine hohe Spezifität für die Glykogenphosphorylase und seine potente inhibitorische Aktivität in der Leber aus. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung des Leberglykogenstoffwechsels und die Entwicklung gezielter Therapien für Stoffwechselerkrankungen .

Biologische Aktivität

Ingliforib, also known as CP-368,296, is a potent inhibitor of glycogen phosphorylase (GP), an enzyme crucial for glycogen breakdown. This compound has garnered attention for its therapeutic potential in managing metabolic disorders, particularly diabetes and cardiovascular diseases. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound selectively inhibits different isoforms of glycogen phosphorylase, particularly the liver (PYGL), muscle (PYGM), and brain (PYGB) isoforms. The compound's inhibitory activity varies among these isoforms:

  • IC50 Values :
    • Liver GP (PYGL): 52 nM
    • Muscle GP (PYGM): 150 nM
    • Brain GP (PYGB): 352 nM

These values indicate that this compound is most effective against liver GP, which is significant for glucose metabolism regulation .

Binding Interactions

Molecular docking studies have elucidated the binding interactions between this compound and the GP isoforms. Key interactions include:

  • PYGB : Hydrogen bonds with Glu190 and Thr38′; cation–π interaction with Lys191.
  • PYGL : Strong hydrogen bonding with Arg60 enhances its inhibitory potency.
  • PYGM : Weaker interactions lead to lower inhibitory activity due to the absence of critical bonding interactions found in PYGB and PYGL .

Pharmacological Effects

This compound's pharmacological profile suggests multiple beneficial effects, particularly in the context of cardiovascular health and glucose metabolism.

Cardioprotective Effects

Research has demonstrated that this compound significantly reduces myocardial ischemic injury. In vitro and in vivo studies have shown:

  • A reduction in infarct size by up to 69% in isolated heart models when administered prior to ischemia.
  • Preservation of myocardial glycogen stores while reducing total glycogen phosphorylase activity by 40% .

This cardioprotective effect is attributed to the inhibition of glycogen breakdown during periods of ischemia, which helps maintain energy supply in cardiac tissues.

Impact on Muscle Function

Studies evaluating the long-term effects of this compound on muscle function have shown mixed results:

  • Short-term trials indicated minimal impact on muscle grip strength.
  • However, long-term administration (28 days) resulted in significant reductions in peak holding force and electromyographic signals in rats, suggesting a potential negative impact on muscle performance at higher doses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound across different experimental models:

  • Glycogen Metabolism : this compound treatment led to decreased ATP content in muscle tissues, indicating impaired energy metabolism due to inhibited glycogen breakdown .
  • Glucose Uptake : In glucose tolerance tests, this compound effectively reduced blood glucose levels under both normo- and hyperglycemic conditions, supporting its potential use in diabetes management .
  • Muscle Mechanics : Experimental protocols demonstrated that this compound negatively affected isometric contraction strength and muscle fatigue resistance in rat hindlimb muscles .

Summary Table of Research Findings

Study FocusKey FindingsReference
Glycogen Phosphorylase InhibitionIC50 values for PYGL, PYGM, PYGB; strongest inhibition on PYGL
Cardioprotective EffectsReduction in myocardial infarct size; preservation of glycogen stores
Muscle FunctionLong-term administration reduces muscle grip strength; impacts on ATP levels
Glucose MetabolismEffective reduction in blood glucose levels; improved glucose tolerance

Eigenschaften

IUPAC Name

5-chloro-N-[(2S,3R)-4-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRRZOORHCTAN-MJUUVYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047252
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186392-65-4
Record name Ingliforib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INGLIFORIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UII7156WLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ingliforib
Reactant of Route 2
Reactant of Route 2
Ingliforib
Reactant of Route 3
Reactant of Route 3
Ingliforib
Reactant of Route 4
Ingliforib
Reactant of Route 5
Ingliforib
Reactant of Route 6
Reactant of Route 6
Ingliforib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.